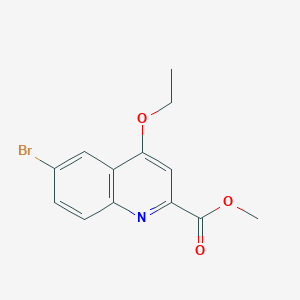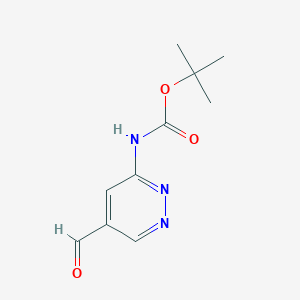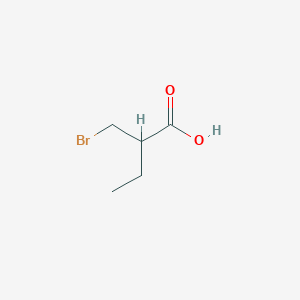
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methanesulfonyl group at the 3-position, with a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester typically involves the sulfonation of 4-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of an appropriate solvent.
Major Products
Oxidation: Formation of 4-hydroxy-3-methanesulfonyl-benzoic acid.
Reduction: Formation of 4-hydroxy-3-methylthiobenzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid methyl ester: Lacks the methanesulfonyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10O5S |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H10O5S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5,10H,1-2H3 |
InChI-Schlüssel |
SOOXHZWFILUFNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)



![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)





![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
